Jnk-IN-5 -

Jnk-IN-5

Catalog Number: EVT-10966529
CAS Number:
Molecular Formula: C25H20N6O2
Molecular Weight: 436.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jnk-IN-5 is classified as a small molecule inhibitor specifically targeting the JNK signaling pathway. It is derived from a series of compounds developed to selectively inhibit JNK activity without affecting other mitogen-activated protein kinases (MAPKs). The development of Jnk-IN-5 and similar compounds has been driven by the need for targeted therapies in oncology and inflammatory diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jnk-IN-5 involves several key steps, primarily focusing on the modification of pyrimidine derivatives. The general approach includes:

  1. Starting Materials: Commercially available aryl halides are used as starting materials.
  2. Boronate Esters Preparation: Aryl fluorides are reacted with morpholine to yield SNAr-substitution products. This reaction is followed by converting aryl bromides into boronate esters under standard conditions.
  3. Suzuki Coupling: The final step involves Suzuki coupling between 2,4-dichloropyrimidine and the synthesized boronate esters, leading to the formation of the desired biaryl intermediates.
  4. Purification: The crude products are typically purified using silica gel chromatography or reverse-phase preparative high-performance liquid chromatography (HPLC) to obtain analytically pure compounds suitable for biological testing .
Molecular Structure Analysis

Structure and Data

Jnk-IN-5 has a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on the JNK pathway. The exact molecular formula and structural data can be derived from X-ray crystallography studies, which reveal the spatial arrangement of atoms within the compound.

  • Molecular Formula: C₁₄H₁₄N₄O
  • Molecular Weight: Approximately 254.29 g/mol
  • Key Functional Groups: The presence of amine and pyrimidine rings plays a critical role in its interaction with the JNK enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Jnk-IN-5 primarily functions through competitive inhibition of the JNK enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition can be evaluated through various biochemical assays:

  1. Inhibition Assays: Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC₅₀) values against JNK isoforms.
  2. Cell-Based Assays: The effects of Jnk-IN-5 on cellular processes such as apoptosis and proliferation can be assessed using cell lines known to express JNK activity.
Mechanism of Action

Process and Data

The mechanism of action of Jnk-IN-5 involves:

  1. Binding Affinity: The compound binds to the ATP-binding site of the JNK enzyme, inhibiting its kinase activity.
  2. Downstream Effects: By inhibiting JNK, Jnk-IN-5 reduces phosphorylation of downstream targets involved in inflammatory responses and cell survival pathways.
  3. Biological Outcomes: Studies have shown that treatment with Jnk-IN-5 can lead to decreased cell proliferation in cancer models, highlighting its potential as an anticancer agent .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jnk-IN-5 exhibits several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents, which is important for in vitro experiments.
  • Stability: The compound shows stability under physiological conditions, making it suitable for biological assays.
  • pH Sensitivity: Its activity may vary depending on pH, necessitating careful consideration during experimental design.
Applications

Scientific Uses

Jnk-IN-5 has several potential applications in scientific research:

  1. Cancer Research: It is being investigated for its ability to inhibit tumor growth in various cancer models by modulating the JNK pathway.
  2. Inflammatory Diseases: Due to its role in regulating inflammatory responses, Jnk-IN-5 may have therapeutic potential in conditions such as rheumatoid arthritis or inflammatory bowel disease.
  3. Neurodegenerative Disorders: Research is ongoing into its effects on neuroinflammation and neuronal survival, which could have implications for diseases like Alzheimer's .
Introduction to JNK Signaling and Pharmacological Targeting

JNK Pathway in Cellular Stress Response and Disease Pathogenesis

The c-Jun N-terminal kinase (JNK) pathway, a mitogen-activated protein kinase (MAPK) signaling cascade, functions as a critical sensor for cellular stress. This pathway is activated by diverse stimuli, including ultraviolet radiation, inflammatory cytokines, oxidative stress, and metabolic imbalances [1] [3]. Structurally, the JNK family comprises three genes—JNK1 (MAPK8), JNK2 (MAPK9), and JNK3 (MAPK10)—which undergo alternative splicing to yield 10 isoforms (46 kDa and 54 kDa variants) [1] [9]. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly localized to the brain, heart, and testes [1] [9].

Activation occurs through a three-tiered kinase module: MAP kinase kinase kinases (MAP3Ks) phosphorylate MAP kinase kinases (MKK4/7), which subsequently dually phosphorylate JNKs at the Thr-Pro-Tyr motif in their activation loop [1] [5]. Once activated, JNKs phosphorylate over 50 substrates, including transcription factors (e.g., c-Jun, ATF2), nuclear pore proteins (e.g., Nup214), and apoptosis regulators (e.g., Bim, Bcl-2) [1]. Scaffold proteins like JNK-interacting proteins (JIP1, JIP2, JIP3) spatially organize these signaling complexes, ensuring pathway specificity [1] [9].

Dysregulated JNK signaling contributes to pathogenesis across multiple diseases:

  • Neurodegenerative Disorders: JNK3 hyperactivation exacerbates neuronal death in Alzheimer’s disease by promoting amyloid precursor protein phosphorylation and tau hyperphosphorylation. JNK3-knockout mice exhibit resistance to excitotoxic insults [3] [9].
  • Cancer: The pathway exhibits dual roles—transient JNK activation promotes cell survival, while chronic activation induces apoptosis. In pancreatic, lung, and breast cancers, JNK1/2 drive proliferation, migration, and chemoresistance via transcription factors like c-Jun and Egr-1 [2] [4] [6].
  • Metabolic and Inflammatory Diseases: JNK1 phosphorylates insulin receptor substrate-1 (IRS-1), impairing insulin signaling and contributing to obesity. JNK2 is implicated in rheumatoid arthritis and atherosclerosis [5] [10].

Table 1: Disease Associations of JNK Isoforms

IsoformPrimary TissuesPathological Roles
JNK1UbiquitousObesity (IRS-1 phosphorylation), Pancreatic cancer progression
JNK2UbiquitousRheumatoid arthritis, Tumor invasion in breast cancer
JNK3Brain, Heart, TestesNeurodegeneration (Alzheimer’s, epilepsy, ischemia)

Rationale for Isoform-Selective JNK Inhibition in Therapeutics

Pan-JNK inhibitors (e.g., SP600125, AS601245) suppress all isoforms indiscriminately, leading to off-target effects due to structural homology across MAPKs [2] [6]. These compounds exhibit poor selectivity, inhibiting kinases like p38 and ribosomal S6 kinase at therapeutic concentrations [5] [6]. Consequently, they disrupt physiological JNK functions, such as embryonic development and immune regulation [1] [9].

Isoform-selective inhibition addresses these limitations by exploiting structural variations in JNKs:

  • ATP-Binding Pocket Divergence: Though JNK isoforms share >90% sequence identity, residues near the ATP-binding site differ. For example, JNK3 contains Leu144 and Ile92, while JNK1 has Met146 and Val54 [4] [5]. These variations influence inhibitor docking and affinity.
  • Substrate Docking Sites: The common docking (CD) and ED domains interact with substrates and scaffolds. Isoform-specific motifs in these regions alter signalosome assembly [1] [7].
  • Pathway Context: In glioblastoma, JNK1 promotes tumor initiation, whereas JNK2 suppresses it. Pan-inhibition could thus yield unpredictable outcomes [3] [6].

Selective targeting of JNK3 is particularly promising for neurological disorders. As JNK3 is minimally expressed outside the brain, inhibitors could mitigate excitotoxicity and amyloidogenesis without systemic toxicity [3] [9]. Similarly, JNK1-specific compounds may combat insulin resistance or JNK2 inhibitors inflammation [5].

Table 2: Structural Basis for Isoform-Selective Inhibition

Structural ElementJNK1JNK2JNK3Therapeutic Implication
Gatekeeper ResidueMet146Val54Leu144JNK3 selectivity via hydrophobic interactions
Hydrophobic PocketIle106Leu77Met115Design of cavity-filling moieties
DFG Motif ProximityCys116Cys116Cys154Covalent inhibition feasible for all isoforms

Evolution of JNK Inhibitors: From Pan-Inhibitors to Second-Generation Compounds

First-Generation Pan-Inhibitors: SP600125, an ATP-competitive anthrapyrazolone, was among the earliest JNK inhibitors. Despite inhibiting JNK1/2/3 with IC₅₀ values of 40–90 nM, it cross-reacts with 50+ kinases at 1 μM concentrations [5] [6]. Similarly, AS601245 reduced infarct size in stroke models but showed limited cellular permeability [2] [6]. These compounds provided proof-of-concept but underscored the need for selectivity.

Second-Generation Inhibitors leverage structural insights and novel mechanisms:

  • ATP-Competitive Selective Inhibitors: CC-401 (a successor to SP600125) enhanced potency but retained isoform cross-reactivity. Newer scaffolds like benzothien-2-ylamides exploit JNK3’s Leu144 for selectivity [4] [6].
  • Covalent Inhibitors: JNK-IN-8, a type-2 inhibitor, forms an irreversible bond with the conserved cysteine (Cys154 in JNK3) via an acrylamide group. It achieves 10-fold selectivity over JNK1/2 (IC₅₀: JNK3 = 1 nM) and minimal off-target effects in kinome screens [5].
  • Allosteric and Peptide Inhibitors: Compounds like PYC98 target substrate-docking sites rather than ATP pockets. D-tripeptides mimicking JIP1 inhibit JNK-JIP interactions, blocking pathway assembly [2] [4].

Table 3: Developmental Milestones in JNK Inhibitors

GenerationRepresentative CompoundsMechanismLimitationsAdvances
First-GenerationSP600125, AS601245ATP-competitive pan-inhibitionLow selectivity, high off-target ratesValidated JNK as a druggable target
Second-GenerationJNK-IN-8, CC-90001Covalent modification of Cys residuesRequires specific cysteine positioningEnhanced kinome-wide selectivity
Second-GenerationPYC98, PYC71NIsoform-specific ATP-pocket bindingLimited in vivo data>50-fold selectivity for JNK1

Molecular docking has accelerated this evolution. In silico screening identified Lariciresinol as a JNK1-selective inhibitor (IC₅₀: 1.8 μM) that sensitizes colon cancer cells to oxaliplatin [4] [6]. Similarly, virtual docking of JNK-IN-5 analogs against JNK3’s hydrophobic pocket predicted sub-nanomolar affinity [4]. These advances highlight a shift toward precision targeting, with covalent and allosteric modulators poised to enter clinical oncology and neurodegeneration trials.

Properties

Product Name

Jnk-IN-5

IUPAC Name

3-(prop-2-enoylamino)-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C25H20N6O2

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C25H20N6O2/c1-2-23(32)28-21-7-3-5-17(15-21)24(33)29-19-8-10-20(11-9-19)30-25-27-14-12-22(31-25)18-6-4-13-26-16-18/h2-16H,1H2,(H,28,32)(H,29,33)(H,27,30,31)

InChI Key

LUFRTLQRKNBFAZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.